![molecular formula C16H25NO3 B023631 [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide CAS No. 147441-56-3](/img/structure/B23631.png)

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide

概要

説明

“[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide” is a chemical compound with the molecular formula C16H25NO3 . It is also known by other names such as Tramadol N-Oxide and RWJ 38705 .

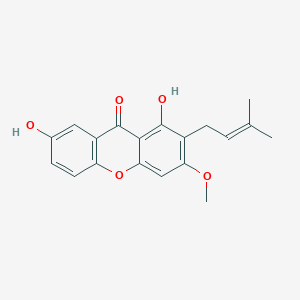

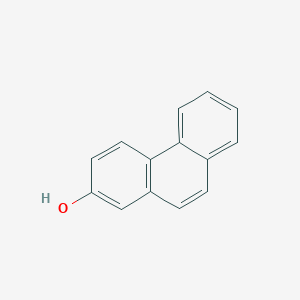

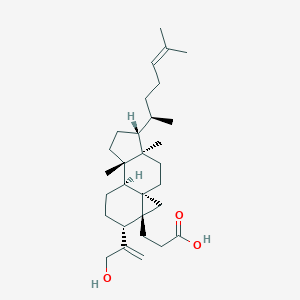

Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name: 1-[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide . The compound has a molecular weight of 279.37 g/mol . The exact mass and the monoisotopic mass of the compound are both 279.18344366 g/mol .

Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3 value of 2.1, indicating its relative lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has four rotatable bonds . The topological polar surface area of the compound is 47.5 Ų .

科学的研究の応用

Medicinal Chemistry

Tramadol N-Oxide is a molecule with N-oxide functionalities, which are omnipresent in nature and play an important role in Medicinal Chemistry . They are synthetic or biosynthetic intermediates, prodrugs, drugs, or polymers for applications in drug development and surface engineering .

Solubility and Permeability

N-Oxide groups can be used to increase the solubility of drugs and decrease membrane permeability . This property is critical for biomedical applications of these molecules .

Hypoxia-Activated Prodrugs

Many heteroaromatic and aniline-derived N-oxides are reduced enzymatically in vivo and find applications as hypoxia-activated prodrugs .

Analgesic Agent

Tramadol N-Oxide (TNO, RWJ-38705) is a new analgesic agent, which is believed to produce its analgesic effect following metabolic conversion to tramadol .

Antinociceptive Effect

TNO has been found to have an unexpected antinociceptive effect, producing dose-related, long-lasting antinociception in various tests . This suggests that TNO acts as a prodrug for tramadol .

Metabolism Studies

TNO has been used in preclinical pharmacokinetic studies to profile the in vitro metabolism of TNO in mouse, rat, and human hepatic S9 fractions .

HER-2 Overexpressed Breast Cancer Treatment

Lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides, which are structurally similar to Tramadol N-Oxide, have been synthesized and evaluated in vitro against HER-2 overexpressed breast cancer cell line SKBr-3 .

Quantum Electrodynamics (QED)

While not directly related to Tramadol N-Oxide, the compound’s structure includes a 1S-2S transition, which is a topic of interest in the field of Quantum Electrodynamics (QED) .

作用機序

Target of Action

Tramadol N-Oxide, also known as “1-[(1S,2S)-2-HYDROXY-2-(3-METHOXYPHENYL)CYCLOHEXYL]-N,N-DIMETHYLMETHANAMINE OXIDE”, “RWJ 38705”, or “[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide”, is a prodrug for tramadol . The primary targets of tramadol, and by extension, Tramadol N-Oxide, are the μ-opioid receptors . These receptors play a crucial role in pain transmission in the spinal cord .

Mode of Action

It is known that the metabolite (+)-o-desmethyl-tramadol (m1), which is produced from tramadol n-oxide, is an agonist of the μ-opioid receptor . This interaction with the μ-opioid receptors results in enhanced inhibitory effects on pain transmission in the spinal cord .

Biochemical Pathways

Tramadol N-Oxide is metabolized by O- and N-demethylation, and by conjugation reactions forming glucuronides and sulfates . The O-demethylation of tramadol to M1, the main analgesic effective metabolite, is catalyzed by cytochrome P450 (CYP) 2D6, whereas N-demethylation to M2 is catalyzed by CYP2B6 and CYP3A4 . These biochemical pathways play a significant role in the analgesic activity of Tramadol N-Oxide.

Pharmacokinetics

After oral administration, tramadol is rapidly and almost completely absorbed . Tramadol is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . Tramadol and its metabolites are mainly excreted via the kidneys . The mean elimination half-life is about 6 hours . The wide variability in the pharmacokinetic properties of tramadol can partly be ascribed to CYP polymorphism .

Result of Action

The molecular and cellular effects of Tramadol N-Oxide’s action are primarily related to its analgesic activity. The binding of its active metabolite M1 to μ-opioid receptors triggers intracellular events that diminish the transmission of pain signals, which blunts the emotional response to pain, providing pain relief .

Action Environment

The action, efficacy, and stability of Tramadol N-Oxide can be influenced by various environmental factors. For instance, in wastewater treatment plants, tramadol reacts to form Tramadol N-Oxide with a yield of 25%. At higher ozone doses, tramadol n-oxide dissipates, leading to the interpretation that secondary ozonation products are formed . This suggests that environmental conditions can influence the stability and action of Tramadol N-Oxide.

特性

IUPAC Name |

1-[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXKSXMNNGHBEA-GOEBONIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649541 | |

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

CAS RN |

147441-56-3 | |

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: How does the pharmacokinetic profile of Tramadol N-oxide differ from tramadol?

A: While both Tramadol N-oxide and tramadol achieve similar plasma levels after oral administration, Tramadol N-oxide exhibits a longer duration of action (4-5 hours) compared to tramadol. [] This extended duration may be beneficial clinically, offering prolonged pain relief.

Q2: What are the major metabolic pathways of Tramadol N-oxide in different species?

A: Studies in mice, rats, and dogs have identified several metabolic pathways for both Tramadol N-oxide and tramadol. [, , ] These include N-oxide reduction (specific to Tramadol N-oxide), O-demethylation, N-demethylation, cyclohexyl oxidation, oxidative N-dealkylation, dehydration, N-oxidation (specific to tramadol), and glucuronidation. [, , ] The specific metabolites and their proportions might vary between species.

Q3: How does the presence of gut microbiota affect the metabolism of Tramadol N-oxide?

A: Research comparing Tramadol N-oxide metabolism in specific pathogen-free and axenic mice revealed minimal qualitative and quantitative differences, except for a higher amount of unchanged Tramadol N-oxide in axenic mice. [] This suggests that while gut microbiota might play a role, it might not significantly impact the overall metabolism of Tramadol N-oxide.

Q4: What analytical techniques are commonly employed in the study of Tramadol N-oxide and its metabolites?

A: Researchers primarily utilize LC-MS/MS (Liquid Chromatography coupled with Tandem Mass Spectrometry) and API-MS (Atmospheric Pressure Ionization Mass Spectrometry) for characterizing, identifying, and quantifying Tramadol N-oxide and its metabolites in various biological matrices. [, , ] These techniques provide high sensitivity and selectivity for analyzing complex biological samples.

Q5: Have any structure-activity relationship (SAR) studies been conducted on Tramadol N-oxide?

A: While specific SAR studies focusing on modifications to the Tramadol N-oxide structure are limited in the provided research, the data indirectly highlights a crucial aspect: the N-oxide moiety is a key structural feature for its prodrug function. [] Modification or removal of this group would likely alter its conversion to tramadol and impact its pharmacological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。